2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine 2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine
Brand Name: Vulcanchem
CAS No.: 62835-61-4
VCID: VC20854509
InChI: InChI=1S/C17H17Cl2NO2S/c1-21-11-22-13-4-5-14-17(10-13)23-16-6-3-12(19)9-15(16)20(14)8-2-7-18/h3-6,9-10H,2,7-8,11H2,1H3
SMILES: COCOC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCCl
Molecular Formula: C17H17Cl2NO2S
Molecular Weight: 370.3 g/mol

2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine

CAS No.: 62835-61-4

Cat. No.: VC20854509

Molecular Formula: C17H17Cl2NO2S

Molecular Weight: 370.3 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine - 62835-61-4

Specification

CAS No. 62835-61-4
Molecular Formula C17H17Cl2NO2S
Molecular Weight 370.3 g/mol
IUPAC Name 2-chloro-10-(3-chloropropyl)-7-(methoxymethoxy)phenothiazine
Standard InChI InChI=1S/C17H17Cl2NO2S/c1-21-11-22-13-4-5-14-17(10-13)23-16-6-3-12(19)9-15(16)20(14)8-2-7-18/h3-6,9-10H,2,7-8,11H2,1H3
Standard InChI Key AWIFKOPYCHQMOK-UHFFFAOYSA-N
SMILES COCOC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCCl
Canonical SMILES COCOC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCCl

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine is a modified phenothiazine compound with a distinctive tricyclic structure. The core scaffold consists of a phenothiazine ring system (two benzene rings connected by a sulfur atom and a nitrogen atom) with specific functional group modifications. The systematic structure features a chlorine atom at position 2, a methoxymethoxy group at position 7, and a 3-chloropropyl chain attached to the nitrogen atom at position 10 .

The compound is characterized by its unique substitution pattern that distinguishes it from other phenothiazine derivatives. The presence of the methoxymethoxy group at position 7 is particularly significant as it serves as a protected form of a hydroxyl group, which is important for further chemical modifications. Meanwhile, the 3-chloropropyl chain at the nitrogen position provides a reactive site for additional chemical transformations .

Structural Formula and Representation

The molecular structure can be represented as follows:

ParameterValue
Molecular FormulaC17H17Cl2NO2S
Molecular Weight370.29 g/mol
CAS Registry Number62835-61-4

The compound's structure includes a phenothiazine core with chlorine substitution at position 2, a methoxymethoxy group at position 7, and a 3-chloropropyl group attached to the nitrogen at position 10. This specific arrangement of functional groups confers unique chemical reactivity and physical properties to the molecule .

Physical and Chemical Properties

2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine exhibits distinctive physical and chemical characteristics that are relevant to its handling, storage, and applications in chemical synthesis and pharmaceutical research. Understanding these properties is essential for researchers working with this compound.

Physical Appearance and Basic Properties

The compound typically appears as a pink oil at room temperature, indicating its liquid state under standard conditions. This physical state facilitates certain chemical reactions and processing methods in laboratory settings .

PropertyDescription
AppearancePink Oil
SolubilitySoluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate
State at Room TemperatureLiquid

The compound exhibits good solubility in common organic solvents such as chloroform, dichloromethane, and ethyl acetate, which makes it amenable to various chemical transformations and analytical procedures. This solubility profile is consistent with its moderately polar nature, attributed to the presence of the methoxymethoxy group and the heterocyclic nitrogen and sulfur atoms in the structure .

Chemical Reactivity and Stability

While specific stability data for this exact compound is limited in the available literature, inferences can be made based on the general reactivity patterns of phenothiazine derivatives. The presence of the methoxymethoxy group at position 7 suggests that this compound can undergo deprotection reactions to generate a hydroxyl group, which is significant for the synthesis of 7-hydroxy analogues of phenothiazine compounds .

Role in Pharmaceutical Research

2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine holds significant importance in pharmaceutical research, particularly in the context of antipsychotic drug development and metabolism studies.

Relationship to Chlorpromazine

This compound is described as an intermediate in the synthesis of 7-hydroxy analogues and a major metabolite of the atypical antipsychotic chlorpromazine. Chlorpromazine, a first-generation antipsychotic medication, undergoes various metabolic transformations in the body, including hydroxylation at position 7 of the phenothiazine ring .

The 7-hydroxy metabolite of chlorpromazine has been identified as pharmacologically active, contributing to both the therapeutic effects and side effects of the parent drug. The compound under discussion serves as a protected form of this metabolite, enabling controlled chemical modifications for structure-activity relationship studies .

Applications in Drug Development

The compound's role extends beyond being a metabolite intermediate. Its unique structural features make it valuable for:

  • Structure-activity relationship studies of phenothiazine derivatives

  • Development of novel antipsychotic agents with improved efficacy or reduced side effects

  • Investigation of drug metabolism pathways for phenothiazine-based medications

  • Serving as a chemical building block for the synthesis of more complex pharmaceutical compounds

The presence of the methoxymethoxy group at position 7 is particularly significant as it allows for controlled deprotection to generate 7-hydroxy derivatives, which can exhibit altered pharmacological profiles compared to the parent compounds .

Analytical Methods and Characterization

Proper characterization of 2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine is essential for confirming its identity, assessing its purity, and understanding its chemical behavior. Various analytical techniques can be employed for this purpose.

Spectroscopic Analysis

While specific spectroscopic data for this compound is limited in the available literature, standard analytical techniques used for similar phenothiazine derivatives would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on related compounds, the proton NMR (¹H-NMR) spectrum would likely show:

  • Signals for aromatic protons in the phenothiazine ring system (approximately δ 6.8-7.2 ppm)

  • Signals for the methoxymethoxy group: a singlet for the methoxy protons (around δ 3.5 ppm) and a singlet for the methylene protons (around δ 5.0-5.2 ppm)

  • Signals for the 3-chloropropyl chain: typically appearing as multiplets between δ 2.0-4.0 ppm

Carbon-13 NMR (¹³C-NMR) would provide information about the carbon skeleton, with distinctive signals for aromatic carbons, the methoxymethoxy group, and the 3-chloropropyl chain .

Mass Spectrometry

Mass spectrometry would reveal a molecular ion peak corresponding to the molecular weight of 370.29, along with characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) could provide confirmation of the molecular formula C17H17Cl2NO2S .

Chromatographic Methods

Chromatographic techniques are valuable for both analyzing and purifying this compound:

  • High-Performance Liquid Chromatography (HPLC): Useful for purity assessment and separation from related compounds

  • Thin-Layer Chromatography (TLC): Employed for reaction monitoring and preliminary purity checks

  • Column Chromatography: Essential for purification, typically using hexane-ethyl acetate mixtures as mobile phases

Comparison with Related Phenothiazine Derivatives

Understanding the relationship between 2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine and structurally similar compounds provides valuable insights into its unique properties and applications.

Structural Relationships

The compound shares structural similarities with several related phenothiazine derivatives:

CompoundStructural DifferencesCAS Number
2-Chloro-10-(3-chloropropyl)-10H-phenothiazineLacks the 7-methoxymethoxy group2765-59-5
2-Chloro-7-(methoxymethoxy)-10H-phenothiazineLacks the 3-chloropropyl chain at N-1062835-54-5
2-Chloro-7-methoxy-10H-phenothiazineHas a methoxy instead of methoxymethoxy at position 7 and lacks the 3-chloropropyl chain1730-44-5

These structural differences result in distinct physical properties, chemical reactivity, and potentially different pharmacological activities .

Pharmacological Implications

The phenothiazine scaffold is known for its diverse pharmacological activities. Different substitution patterns on the phenothiazine core can significantly alter the biological properties of these compounds:

  • The presence of the chlorine atom at position 2 is commonly found in many pharmacologically active phenothiazines, including chlorpromazine, and contributes to their antipsychotic activity

  • The methoxymethoxy group at position 7 serves as a protected form of a hydroxyl group, which can influence the compound's metabolic stability and receptor interactions

  • The 3-chloropropyl chain at position 10 provides a specific spatial arrangement that can impact receptor binding properties

Recent research has explored phenothiazine derivatives as peripherally acting cannabinoid 1 (CB1) receptor antagonists for obesity management, indicating the diverse therapeutic potential of compounds based on this scaffold .

Current Research Applications

2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine finds applications in various research areas, primarily centered around pharmaceutical development and medicinal chemistry.

Pharmaceutical Research

The compound serves several important functions in pharmaceutical research:

  • As an intermediate in the synthesis of 7-hydroxy analogues of phenothiazine-based drugs

  • In metabolism studies of chlorpromazine and related antipsychotic medications

  • As a chemical standard for analytical method development and validation

  • In structure-activity relationship studies exploring the impact of substitution patterns on pharmacological activity

Its role as both a synthetic intermediate and a metabolite makes it particularly valuable for understanding the pharmacokinetics and pharmacodynamics of phenothiazine-based medications .

Emerging Applications

Beyond its traditional roles, recent developments suggest potential new applications:

  • As a building block for the development of novel peripherally acting CB1 receptor antagonists

  • In exploring new therapeutic applications for phenothiazine derivatives beyond their established antipsychotic effects

  • As a chemical probe for investigating biological pathways affected by phenothiazine compounds

The unique substitution pattern of this compound, particularly the methoxymethoxy group at position 7, provides opportunities for selective deprotection and further functionalization, opening avenues for the development of novel bioactive compounds .

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